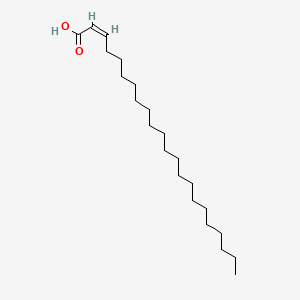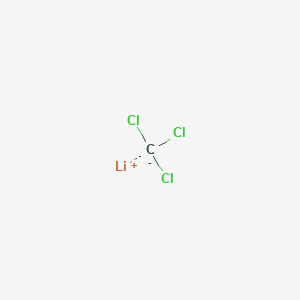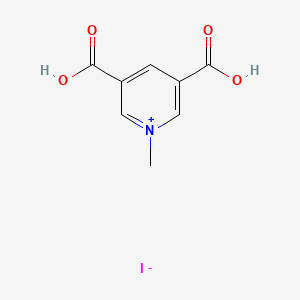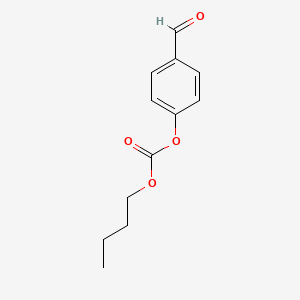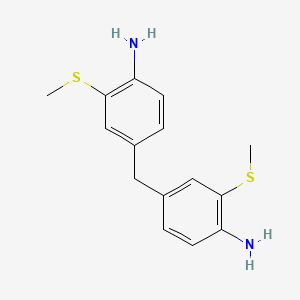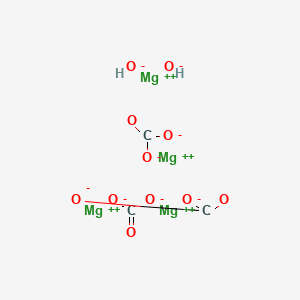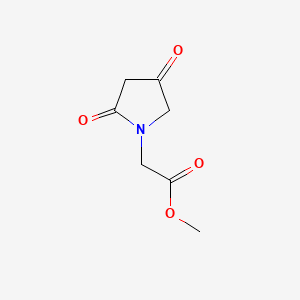
Methyl 2,4-dioxopyrrolidine-1-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,4-dioxopyrrolidine-1-acetate is a chemical compound with the molecular formula C7H9NO4 and a molecular weight of 171.15066 g/mol . . This compound is characterized by the presence of a pyrrolidine ring with two keto groups at positions 2 and 4, and an acetate group at position 1.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-dioxopyrrolidine-1-acetate typically involves the reaction of pyrrolidine derivatives with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale chromatography or distillation techniques .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,4-dioxopyrrolidine-1-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohol derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Methyl 2,4-dioxopyrrolidine-1-acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of Methyl 2,4-dioxopyrrolidine-1-acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dioxo-1-pyrrolidineacetic acid: Similar structure but lacks the methyl ester group.
Pyrrolidine-2,5-dione: Contains a similar pyrrolidine ring with keto groups but different functional groups.
N-Methylpyrrolidone: A pyrrolidine derivative with different substituents
Uniqueness
Methyl 2,4-dioxopyrrolidine-1-acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
85614-53-5 |
|---|---|
Fórmula molecular |
C7H9NO4 |
Peso molecular |
171.15 g/mol |
Nombre IUPAC |
methyl 2-(2,4-dioxopyrrolidin-1-yl)acetate |
InChI |
InChI=1S/C7H9NO4/c1-12-7(11)4-8-3-5(9)2-6(8)10/h2-4H2,1H3 |
Clave InChI |
JPAKDWDSBDWWRK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CN1CC(=O)CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


